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Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049

RP101075 is a potent and orally active small molecule that functions as a selective agonist for
the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5
(S1PR5).[1][2] It is one of the primary active metabolites of Ozanimod (RPC1063), a drug
developed for the treatment of autoimmune diseases such as relapsing multiple sclerosis and
ulcerative colitis.[1][3] The therapeutic effects of RP101075 are primarily derived from its
interaction with S1PR1, which plays a crucial role in regulating the trafficking of lymphocytes.[3]

Activation of S1IPR1 on lymphocytes by RP101075 leads to the internalization of the receptor.
This process functionally antagonizes the natural signaling of its ligand, sphingosine-1-
phosphate (S1P), which is essential for the egress of lymphocytes from secondary lymphoid
organs. By preventing the migration of C-C chemokine receptor type 7 (CCR7)+ T cells and B
cells from the lymph nodes into the peripheral circulation, RP101075 causes a reversible,
dose-dependent reduction in circulating lymphocytes, a condition known as lymphopenia. This
sequestration of autoreactive lymphocytes prevents them from reaching sites of inflammation,
thereby mitigating tissue damage in autoimmune conditions.

Beyond its immunomodulatory effects, RP101075 has demonstrated neuroprotective and
vasculoprotective activities. In preclinical models of intracerebral hemorrhage, it attenuates
neurological deficits, reduces brain edema, and decreases the infiltration of inflammatory cells
like lymphocytes, neutrophils, and microglia. Furthermore, it enhances blood-brain barrier
integrity and alleviates neuronal death. In models of cerebrovascular thrombosis, RP101075
improves microvascular circulation and reduces thrombus volume.
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Signaling Pathway and Metabolic Fate

The mechanism of RP101075 begins with its binding to S1PR1, a G-protein-coupled receptor
(GPCR). This activation leads to the sequestration of lymphocytes within lymph nodes.
RP101075 itself is a product of the metabolism of Ozanimod, primarily mediated by cytochrome
P450 (CYP) 3A. Subsequently, RP101075 is further metabolized, notably by Monoamine
Oxidase B (MAO-B), which catalyzes a stereospecific oxidative deamination to form the
metabolite CC112273.
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Metabolism of Ozanimod and subsequent S1PR1 signaling by RP101075.

Quantitative Data

The potency and selectivity of RP101075 have been characterized through various in vitro
assays. The data below summarizes its binding affinity and functional activity at the S1P
receptors, as well as the kinetics of its metabolism.

Table 1: In Vitro Potency (EC50) of RP101075 and
Related Compounds
Selectivity

Compound S1PR1 (nM) S1PR5 (nM) (S1PR5/S1PR1  Notes
)

Highly potent
and selective for
S1PR1 over

RP101075 0.185/0.27 5.9 >21-fold S1PRS5. >10,000-
fold selectivity
over S1PR2, 3,
and 4.

RPC1063 Parent
) 0.156/0.44 11.1 ~25-fold
(Ozanimod) compound.

Another active
RP101442 0.131 171 >1300-fold metabolite of
Ozanimod.

Another active
RP101988 0.19 32.8 ~172-fold metabolite of

Ozanimod.

Table 2: Pharmacokinetic and Distribution Properties
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Parameter Value Species Notes

Indicates significant
Brain to Blood Ratio 31 Preclinical Species crossing of the blood-

brain barrier.

Ratio of RP101075 to

Metabolite/Parent o parent compound
) 0.85 Preclinical/Human
Ratio RPC1063 after
dosing.

Time to reach
Median Tmax ~6 hours Human maximum plasma
concentration.

Similar to Ozanimod

Elimination Half-life and another
~19-22 hours Human )
(t1/2) metabolite,
RP101988.

Table 3: Kinetic Parameters of RP101075 Metabolism by

Parameter Value Source
Human Liver Mitochondrial
KMapp 4.8 uM )
Fractions
) ) Human Liver Mitochondrial
Vmax 50.3 pmol/min/mg protein )
Fractions
o ) ) Human Liver Mitochondrial
Intrinsic Clearance (Clint) 12 pl/min/mg ]
Fractions
KM 1.1 uM Human Recombinant MAO-B

Experimental Protocols

The mechanism of action and efficacy of RP101075 have been elucidated through a series of
key in vitro and in vivo experiments.
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In Vitro S1PR1 Potency Assay (CAMP Inhibition)

This assay determines the functional potency of RP101075 by measuring its ability to inhibit
the production of cyclic AMP (cAMP) following stimulation, a downstream effect of SIPR1

activation.
o Objective: To determine the EC50 value of RP101075 at the S1P1 receptor.
o Methodology:

o Cells expressing the human S1P1 receptor are cultured and prepared.

o The cells are treated with varying concentrations of RP101075.

o cAMP production is stimulated using an agent like forskolin.

o The concentration of intracellular cAMP is measured, typically using a competitive
immunoassay (e.g., HTRF or ELISA).

o The results are plotted as a dose-response curve, and the EC50 value is calculated,
representing the concentration of RP101075 that produces 50% of the maximal inhibition
of CAMP production.
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Workflow for the in vitro cAMP inhibition assay.

In Vivo Efficacy in Mouse EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model
for human multiple sclerosis to assess the therapeutic potential of immunomodulatory agents.

» Objective: To evaluate the ability of RP101075 to reduce disease severity by preventing
inflammatory cell infiltration into the central nervous system.
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o Methodology:

o Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin
Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's
Adjuvant. Pertussis toxin is administered on day 0 and day 2 to facilitate immune cell entry
into the CNS.

o Treatment: Upon the first signs of clinical symptoms (e.g., limp tail), mice are randomized
into treatment groups. RP101075 is administered orally once daily at specified doses (e.qg.,
0.1 and 0.3 mg/kg).

o Monitoring: Animals are monitored daily for clinical signs of disease (e.g., paralysis) and
body weight.

o Endpoint Analysis: After a set treatment period (e.g., 14 days), blood is collected to
measure lymphocyte counts as a pharmacodynamic biomarker. Efficacy is determined by
the reduction in clinical disease scores compared to a vehicle-treated control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5880347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5880347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5880347/
https://www.benchchem.com/product/b3321049#what-is-the-mechanism-of-action-of-rp101075
https://www.benchchem.com/product/b3321049#what-is-the-mechanism-of-action-of-rp101075
https://www.benchchem.com/product/b3321049#what-is-the-mechanism-of-action-of-rp101075
https://www.benchchem.com/product/b3321049#what-is-the-mechanism-of-action-of-rp101075
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3321049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3321049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

